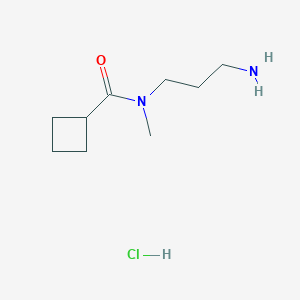

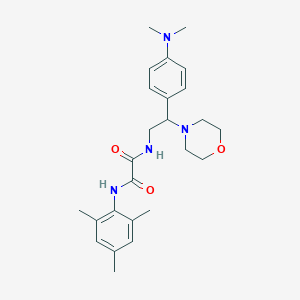

![molecular formula C22H16N2O3 B2985817 N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide CAS No. 923179-91-3](/img/structure/B2985817.png)

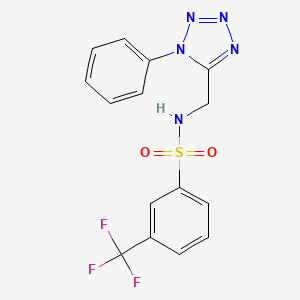

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide, also known as GW 501516, is a synthetic drug that has been researched for its potential use in various scientific fields. It belongs to a class of compounds called selective androgen receptor modulators (SARMs), which are known for their ability to selectively target androgen receptors in the body. GW 501516 has been shown to have a range of effects on the body, including increased endurance, improved lipid metabolism, and potential anti-cancer properties.

Scientific Research Applications

Synthesis and Polyamide Applications

Poly(coumarin-amide) Synthesis : A novel monomer diacid, 6,6′-methylenebis(2-oxo-2H-chromene-3-carboxylic acid), was synthesized and used in polycondensation reactions with various aromatic diamines to produce heteroaromatic polyamides containing photosensitive coumarin groups in the main chain. These polyamides demonstrated amorphous nature, good thermal properties, and film-forming capability, with no significant weight loss up to 380°C and a glass-transition temperature range from 283 to 329°C. Their applications could extend to areas requiring materials with specific thermal and mechanical properties, and photosensitivity (Nechifor, 2009).

Aromatic Polyamides with Coumarin Chromophores : Novel aromatic polyamides with photosensitive coumarin pendent groups were synthesized using a novel monomer diacid and various aromatic diamines. These polyamides exhibited increased solubility in polar aprotic solvents and good thermal properties, with glass transition temperatures ranging from 221 to 257°C. The introduction of coumarin groups could offer potential for developing advanced materials with photoresponsive properties (Nechifor, 2009).

Pyridine Derivatives Synthesis

Pyridine Derivatives from Chromenes : A series of pyridine derivatives were obtained through the treatment of carbonyl-substituted 4Н-chromenes with ammonia and dicarbonyl compounds or aromatic ketones, resulting in compounds with potential for further chemical investigation and applications in materials science or pharmaceuticals (Osipov, Osyanin, Klimochkin, 2018).

Chromone-3-carboxamide Reactions

Chromone-3-carboxamides Reactivity : Chromone-3-carboxamides reacted with cyanothioacetamide to form diverse compounds, indicating the potential for generating a wide variety of chemical entities for further exploration in chemical and pharmaceutical research (Kornev, Tishin, Sosnovskikh, 2019).

properties

IUPAC Name |

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c1-14-5-2-3-7-17(14)21-12-19(25)18-11-16(8-9-20(18)27-21)24-22(26)15-6-4-10-23-13-15/h2-13H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYQCKQAEBILTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2-Chlorophenyl)methyl-cyclopentylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2985746.png)

amino}acetamide](/img/structure/B2985747.png)

![1-{[(5-Benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline](/img/structure/B2985748.png)

![Ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2985751.png)

![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2985753.png)